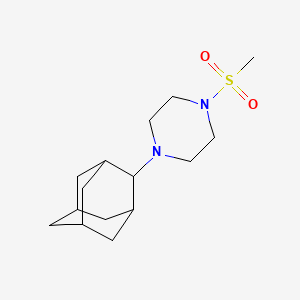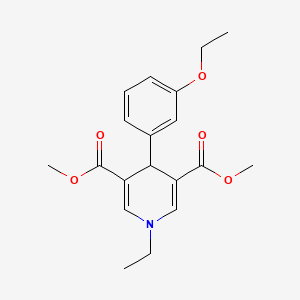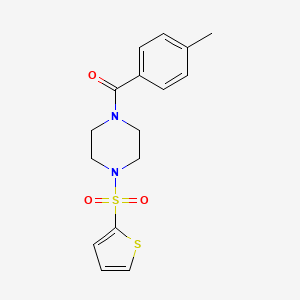
1-(3-methoxybenzyl)-4-(methylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methoxybenzyl)-4-(methylsulfonyl)piperazine, also known as Ro 60-0175, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
1-(3-methoxybenzyl)-4-(methylsulfonyl)piperazine 60-0175 is believed to exert its therapeutic effects through its interaction with the serotonin system in the brain. Specifically, it has been shown to act as a selective serotonin reuptake inhibitor (SSRI), which means that it inhibits the reuptake of serotonin by neurons, thereby increasing the levels of serotonin in the synaptic cleft. This increase in serotonin levels is thought to be responsible for the antidepressant and anxiolytic effects of 1-(3-methoxybenzyl)-4-(methylsulfonyl)piperazine 60-0175.
Biochemical and Physiological Effects
1-(3-methoxybenzyl)-4-(methylsulfonyl)piperazine 60-0175 has been shown to have a number of biochemical and physiological effects in various studies. For example, it has been found to increase the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, which is a region of the brain that is involved in learning and memory. This increase in BDNF levels is thought to be responsible for the neuroprotective effects of 1-(3-methoxybenzyl)-4-(methylsulfonyl)piperazine 60-0175 in neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(3-methoxybenzyl)-4-(methylsulfonyl)piperazine 60-0175 is that it has been shown to have a favorable safety profile in animal studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects or interactions with other drugs.
Orientations Futures
There are several potential future directions for research on 1-(3-methoxybenzyl)-4-(methylsulfonyl)piperazine 60-0175. One area of interest is its potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an antidepressant and anxiolytic agent, particularly in individuals who do not respond well to currently available treatments. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-methoxybenzyl)-4-(methylsulfonyl)piperazine 60-0175 and to identify any potential side effects or interactions with other drugs.
Méthodes De Synthèse
1-(3-methoxybenzyl)-4-(methylsulfonyl)piperazine 60-0175 can be synthesized through a multi-step process that involves the reaction of 1-(3-methoxybenzyl)piperazine with methylsulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain 1-(3-methoxybenzyl)-4-(methylsulfonyl)piperazine 60-0175 in its final form.
Applications De Recherche Scientifique
1-(3-methoxybenzyl)-4-(methylsulfonyl)piperazine 60-0175 has been studied for its potential therapeutic properties in various fields of research. One area of interest is its potential as an antidepressant and anxiolytic agent. In a study conducted on rats, 1-(3-methoxybenzyl)-4-(methylsulfonyl)piperazine 60-0175 was found to exhibit antidepressant and anxiolytic effects that were comparable to those of the commonly used antidepressant drug fluoxetine. Other studies have also suggested that 1-(3-methoxybenzyl)-4-(methylsulfonyl)piperazine 60-0175 may have potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-18-13-5-3-4-12(10-13)11-14-6-8-15(9-7-14)19(2,16)17/h3-5,10H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREPYECIYDYGTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B5790755.png)
![N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B5790758.png)


![1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinol](/img/structure/B5790784.png)
![N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5790795.png)

![N-allyl-2,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5790814.png)
![2-{[2-(trifluoromethyl)benzyl]thio}-4,6-pyrimidinediamine](/img/structure/B5790825.png)
![5-[(2-furylmethyl)thio]-2-furaldehyde](/img/structure/B5790836.png)
![2,4-dichloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5790840.png)
